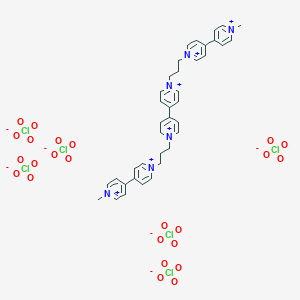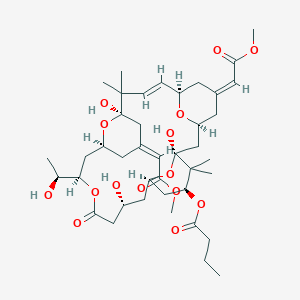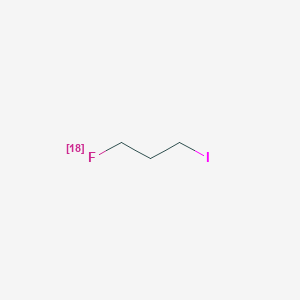![molecular formula C15H16N4O6 B217575 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione CAS No. 101652-10-2](/img/structure/B217575.png)
7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Riboflavine can be synthesized through chemical and biotechnological methods. The chemical synthesis involves multiple steps, starting from ribose and alloxan, and includes reactions such as condensation, cyclization, and reduction . due to the complexity and cost of chemical synthesis, microbial fermentation has become the preferred method for industrial production .
Industrial Production Methods: Industrial production of riboflavine primarily relies on microbial fermentation using genetically engineered strains of bacteria and fungi, such as Bacillus subtilis and Ashbya gossypii . These microorganisms are optimized through genetic and metabolic engineering to enhance riboflavine yield. The fermentation process involves culturing the microorganisms in nutrient-rich media under controlled conditions, followed by extraction and purification of riboflavine .
Análisis De Reacciones Químicas
Types of Reactions: Riboflavine undergoes various chemical reactions, including oxidation, reduction, and substitution . As a precursor to FMN and FAD, it participates in redox reactions, acting as an electron carrier in metabolic pathways .
Common Reagents and Conditions: Common reagents used in riboflavine reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often in aqueous solutions, to maintain the stability of riboflavine .
Major Products Formed: The major products formed from riboflavine reactions are its coenzymes, FMN and FAD . These coenzymes are crucial for various cellular processes, including energy production and antioxidant defense .
Aplicaciones Científicas De Investigación
Riboflavine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a catalyst in redox reactions. In biology, it is essential for cellular respiration and energy production. In medicine, riboflavine is used to treat riboflavin deficiency and certain neurological disorders . It also has applications in the food and pharmaceutical industries as a nutritional supplement and food coloring agent .
Mecanismo De Acción
Riboflavine exerts its effects by being converted into its active forms, FMN and FAD . These coenzymes act as electron carriers in redox reactions, facilitating the transfer of electrons in metabolic pathways . Riboflavine binds to enzymes such as riboflavin kinase and riboflavin synthase, which are involved in its conversion to FMN and FAD . These coenzymes play a critical role in energy production, cellular respiration, and antioxidant defense .
Comparación Con Compuestos Similares
Riboflavine is unique among the B vitamins due to its role as a precursor to FMN and FAD . Similar compounds include other B vitamins such as thiamine (Vitamin B1), niacin (Vitamin B3), and pyridoxine (Vitamin B6) . While these vitamins also play essential roles in metabolism, riboflavine is distinct in its involvement in redox reactions and energy production .
Propiedades
Número CAS |
101652-10-2 |
|---|---|
Fórmula molecular |
C15H16N4O6 |
Peso molecular |
348.31 g/mol |
Nombre IUPAC |
7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H22N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-14,18,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,13?,14-/m1/s1 |
Clave InChI |
ATANIONNQLTUND-CKYFFXLPSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |
SMILES isomérico |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2C[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |
Descripción física |
Solid |
Sinónimos |
Riboflavin reduced |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


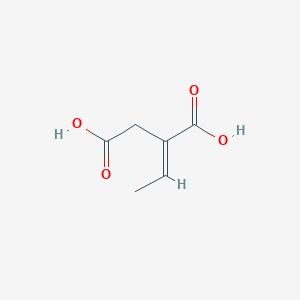
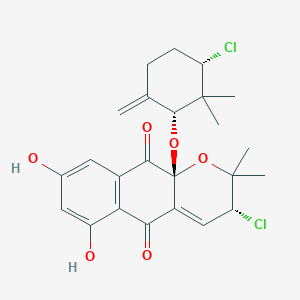
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)
![2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-iumchloride](/img/structure/B217511.png)


